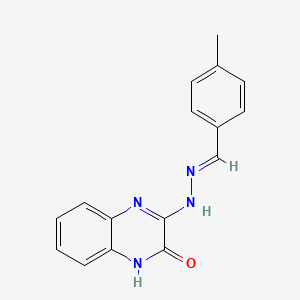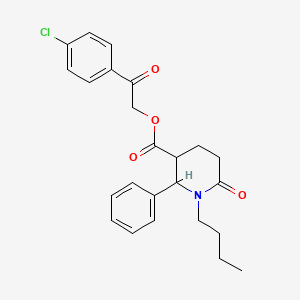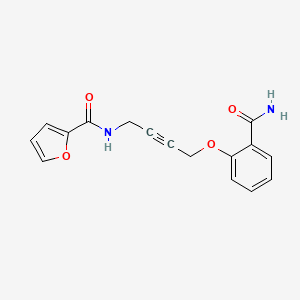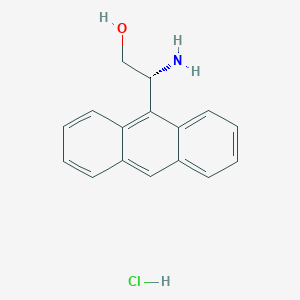
(E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one, also known as MBQ, is a quinoxaline derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Applications De Recherche Scientifique
DNA Binding and Crystal Structure
- Research has demonstrated that certain derivatives of quinoxalin-2(1H)-one, similar to the compound , have been synthesized and studied for their DNA binding capabilities. A study by (Sukanya, Reddy, & Bhargavi, 2020) on 3-(2-(2-hydroxybenzylidene)hydrazinyl)quinoxalin-2(1H)-one, a structurally related compound, showed it could bind with DNA, suggesting potential applications in understanding DNA interactions and perhaps in drug design.
Pharmacological Properties
- Quinoxalin-2(1H)-one derivatives have been explored for various pharmacological properties. For example, (Skotnicki, Fuente, Cañete, & Bobrowski, 2016) studied the kinetics and spectral characteristics of these compounds, suggesting their potential in treatments for different diseases. This research could imply a broader scope for the use of (E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one in medical applications.
Antimicrobial Activity
- Some studies have demonstrated the antimicrobial potential of quinoxalin-2(1H)-one derivatives. For instance, (Shaaban, Khalil, Ahmed, & Lamie, 2009) explored the synthesis and antibacterial activity of novel quinoxalinone derivatives. This highlights the possibility of (E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one having similar antimicrobial properties.
Antitubercular Activity
- The potential for antitubercular activity in these compounds is also being researched. For example, (Potadar & Kotnal, 2020) designed and synthesized derivatives of quinoxalin-2(1H)-one to evaluate their anti-tuberculosis (TB) activity. This suggests that (E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one could potentially be explored for TB treatment applications.
Chemical Synthesis and Structural Analysis
- The chemical synthesis and structural analysis of quinoxalin-2(1H)-one derivatives have been a subject of study as well, providing insights into their potential applications in various fields. (Banerjee et al., 2001) synthesized and analyzed different quinoxaline derivatives, emphasizing the importance of structural analysis in the development of new compounds.
Anticancer Potential
- There is ongoing research into the anticancer potential of quinoxalin-2(1H)-one derivatives. (Sukanya & Reddy, 2021) studied the interactions of these compounds with DNA and evaluated their anticancer activity, suggesting a possible application of (E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one in cancer treatment.
Other Applications
- Additional research has explored various other applications, including antimicrobial, antifungal, and DNA cleavage activities. For example, (Ajani, Obafemi, Ikpo, Ogunniran, & Nwinyi, 2009) synthesized derivatives for antibacterial activity, and (Sumran et al., 2019) synthesized compounds for photoinduced DNA cleavage studies.
Propriétés
IUPAC Name |
3-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-11-6-8-12(9-7-11)10-17-20-15-16(21)19-14-5-3-2-4-13(14)18-15/h2-10H,1H3,(H,18,20)(H,19,21)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARPROJTONAMLC-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B2727283.png)


![2-{[(3-Fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2727288.png)
![2-[(5-Methylthiophen-2-yl)formamido]acetic acid](/img/structure/B2727289.png)
![2-[(2-Fluorobenzoyl)amino]propanoic acid](/img/structure/B2727291.png)
![3-Ethyl-2-{[(2,3,4,5,6-pentamethylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2727292.png)
![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2727293.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2727295.png)
![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2727296.png)
